molecular formula C9H9NO4S B3387228 2-[(4-Nitrophenyl)sulfanyl]propanoic acid CAS No. 794582-38-0

2-[(4-Nitrophenyl)sulfanyl]propanoic acid

Cat. No. B3387228
CAS RN: 794582-38-0
M. Wt: 227.24 g/mol
InChI Key: ACSMBGHECSLDPA-UHFFFAOYSA-N
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Description

“2-[(4-Nitrophenyl)sulfanyl]propanoic acid” is a chemical compound with the CAS Number: 794582-38-0 . It has a molecular weight of 227.24 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular formula of “2-[(4-Nitrophenyl)sulfanyl]propanoic acid” is C9H9NO4S . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

“2-[(4-Nitrophenyl)sulfanyl]propanoic acid” is a powder . It has a melting point of 110-111 degrees Celsius .

properties

IUPAC Name

2-(4-nitrophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSMBGHECSLDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288736
Record name 2-[(4-Nitrophenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrophenyl)thio]propanoic acid

CAS RN

794582-38-0
Record name 2-[(4-Nitrophenyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Nitrophenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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